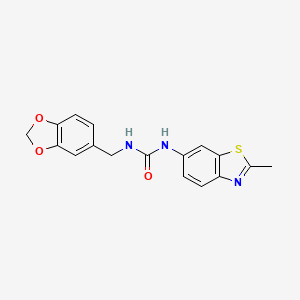
N-(2-cyanophenyl)-1-naphthamide
Vue d'ensemble
Description
N-(2-cyanophenyl)-1-naphthamide, also known as N-phenyl-1-naphthylamine (NPN), is a chemical compound that has been widely used in scientific research due to its unique properties. NPN is a highly fluorescent molecule that has been used as a probe for studying various biological processes, including enzyme kinetics, protein-protein interactions, and membrane dynamics.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
N-(2-cyanophenyl)-1-naphthamide and its derivatives have been explored in various chemical syntheses and reactions. For instance, they have been used in the chemoselective synthesis of N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides and 5,6,7,8-Tetrahydronaphthalene-1-carboxamides, which showed potential anticoagulant effects in human plasma (Nguyen & Ma, 2017). Additionally, the compound has been involved in anionic cyclisations leading to the formation of benzo[e]isoindolones (Ahmed, Clayden, & Rowley, 1998).
Pharmacological Potential
Naphthamides, including N-(2-cyanophenyl)-1-naphthamide, have been recognized for their pharmacological potential. They exhibit strong activities against microorganisms, with certain derivatives showing significant haemolytic activity and biofilm inhibition activity against Gram-negative and Gram-positive bacteria (Ejaz et al., 2021).
Anticancer Research
In the field of cancer research, N-arylnaphthamides have been investigated as potent inhibitors of vascular endothelial growth factor receptors (VEGFRs). Some N-alkyl and N-unsubstituted naphthamides showed inhibitory activity against VEGFR-2, with potential implications for cancer treatment (Weiss et al., 2008).
Material Science Applications
Naphthamide derivatives have been used in material science for their interesting electronic and photophysical properties. For instance, Naphthalene diimide (NDI) derivatives, related to naphthamides, have been synthesized for their potential in organic electronics due to their excellent photophysical and electronic properties, including aggregation-induced emission (Kumari et al., 2020).
Environmental Impact Studies
In environmental studies, compounds like N-phenyl-2-naphthylamine, related to N-(2-cyanophenyl)-1-naphthamide, have been studied for their toxic effects on plants, particularly their impact on photosynthesis and oxidative stress in aquatic organisms (Altenburger et al., 2006; Qian et al., 2009).
Propriétés
IUPAC Name |
N-(2-cyanophenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O/c19-12-14-7-2-4-11-17(14)20-18(21)16-10-5-8-13-6-1-3-9-15(13)16/h1-11H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYALAGPTLGUCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)naphthalene-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,4-dichlorophenoxy)acetyl]-4-nitro-1H-pyrazole](/img/structure/B5763049.png)

![4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5763063.png)

![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5763077.png)
![2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5763082.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)
![N-(2-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763091.png)
![N-(4-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5763095.png)


![N-[4-(acetylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5763116.png)

![N'-[1-(3-nitrophenyl)ethylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B5763146.png)